molecular formula C17H15N3 B5524261 2-amino-4-cyclopropyl-6-phenyl-1,3-cyclohexadiene-1,3-dicarbonitrile

2-amino-4-cyclopropyl-6-phenyl-1,3-cyclohexadiene-1,3-dicarbonitrile

Cat. No. B5524261
M. Wt: 261.32 g/mol
InChI Key: JPWZQPMQUSGLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions between specific nitriles and other reactive intermediates. For instance, one method includes the reaction of benzylidenemalononitrile with (1-cyclopropylethylidene)malononitrile, leading to compounds with structural similarities (Nesterov et al., 1989). Additionally, derivatives of 1-aminocyclohexene-2,4-dicarbonitriles have been synthesized through reactions involving α,β-unsaturated nitriles and benzyl cyanide, showcasing the versatility in synthetic approaches for related structures (Lorente et al., 1995).

Molecular Structure Analysis

The molecular structure of similar cyclohexadiene compounds reveals significant steric effects and bond length variations due to the cyclohexadiene core. X-ray structural data have shown increased C1-C6 and C5-C6 bond lengths, indicating the steric influence of the cyclohexadiene ring (Nesterov et al., 1989). This structural information is crucial for understanding the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of this class of compounds involves homolytic rupture of the weakest bond in the cyclohexadiene ring under external energy, leading to the formation of substituted dihydropyridines. This reactivity highlights the compound's potential for transformation into different chemical structures under specific conditions (Nesterov et al., 1989).

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural transformation of similar compounds have been explored, highlighting the steric effects of cyclohexadiene rings and their potential for creating substituted dihydropyridines upon external energy deposition (Nesterov et al., 1989). This research demonstrates the complex reactions these compounds can undergo, influenced by their unique structures.

Photopolymerization Applications

  • In the field of 3D printing and photopolymerization, derivatives of similar compounds have been investigated for their potential as photoinitiators. Novel 2-amino-4-methyl-6-phenyl-benzene-1,3-dicarbonitrile derivatives were proposed as photosensitizers for highly effective photoinitiating systems under soft irradiation conditions. These systems were applied in the radical polymerization of acrylates and the cationic photopolymerization of epoxides, showcasing their versatility in creating interpenetrated polymer networks and thiol-ene photopolymerization processes (Tomal et al., 2019).

Corrosion Inhibition

  • The efficacy of 2-amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles as corrosion inhibitors for mild steel in acidic conditions has been examined. Among the studied derivatives, specific compounds showed remarkable inhibition efficiency, suggesting their application in protecting metal surfaces against corrosion. Experimental and theoretical studies supported the adsorption of these compounds on the steel surface, indicating their potential as eco-friendly corrosion inhibitors (Verma et al., 2015).

properties

IUPAC Name

2-amino-4-cyclopropyl-6-phenylcyclohexa-1,3-diene-1,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3/c18-9-15-13(11-4-2-1-3-5-11)8-14(12-6-7-12)16(10-19)17(15)20/h1-5,12-13H,6-8,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWZQPMQUSGLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=C(C(C2)C3=CC=CC=C3)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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